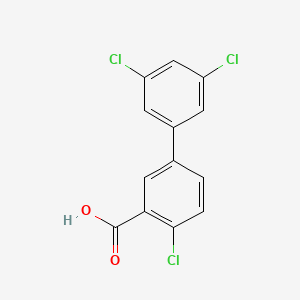

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid

Description

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid (CAS: 1261908-62-6) is a chlorinated benzoic acid derivative characterized by a benzoic acid backbone substituted with chlorine atoms at the 2-position and a 3,5-dichlorophenyl group at the 5-position.

Properties

IUPAC Name |

2-chloro-5-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDQGZAANSXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30691288 | |

| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-62-6 | |

| Record name | 3',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30691288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 3,5-dichlorobenzoyl chloride with 2-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylates .

Scientific Research Applications

2-Chloro-5-(3,5-dichlorophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, affecting their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs (chlorinated aromatic rings, benzoic acid derivatives) or functional roles (amyloid inhibitors, nephrotoxic agents).

Structural Analogs

Key Observations :

- Substituent Position Matters: The position of chlorine atoms significantly impacts biological activity. For example, 2–[(3,5-dichlorophenyl) amino] benzoic acid (Inhibitor 1) replaces a chlorine with an amino group, enhancing its efficacy in stabilizing transthyretin (TTR) and inhibiting amyloid fibril formation . In contrast, the target compound’s lack of an amino group may reduce its binding affinity to TTR.

- Lipophilicity vs.

Functional Comparisons

- Amyloid Inhibition: Inhibitor 1 demonstrates nanomolar efficacy in preventing TTR fibril formation, attributed to its ability to stabilize the native tetrameric state of TTR. The target compound’s lack of an amino group likely diminishes this activity .

- Nephrotoxicity: NDPS (a non-benzoic acid analog) causes selective proximal tubule damage, suggesting that chlorinated phenyl groups alone may drive renal toxicity. However, the target compound’s benzoic acid moiety could mitigate this effect through altered metabolism .

- Industrial Applications : Unlike caffeic acid (3,4-dihydroxybenzeneacrylic acid), which is used in food and cosmetics due to its antioxidant properties, the target compound’s high chlorination limits its use to synthetic intermediates or fine chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.